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molecular formula C9H11N4O3Zn- B1262444 zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

Cat. No. B1262444
M. Wt: 288.6 g/mol
InChI Key: VBHDYBCWTAXBNA-UHFFFAOYSA-L
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Patent
US05238931

Procedure details

In 100 ml of methanol, 3.51 g of sodium hydroxide was dissolved, and 9.96 g of L-carnosine was added to obtain a homogeneous solution. To this solution, a solution obtained by dissolving 9.67 g of zinc acetate.2H2O into 145 ml of methanol was dropped over 30 minutes, while the solution was stirred, to gradually produce white precipitate therein. After finishing of the dropping, the solution was stirred for 2 hours and then left it overnight as was. The solution was filtered, and the precipitation was washed by 140 ml of water and then air-dried at 80° C. for 5 hours to obtain 12.4 g of white powdery crystals. The results of an analysis of the obtained material are as follows:
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step Two
Quantity
3.51 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[N:7]=[CH:6][NH:5][C:4]=1[CH2:8][C@H:9]([NH:13][C:14]([CH2:16][CH2:17][NH2:18])=[O:15])[C:10]([OH:12])=[O:11].C([O-])(=O)C.[Zn+2:23].C([O-])(=O)C>CO>[CH:3]1[N:7]=[CH:6][NH:5][C:4]=1[CH2:8][CH:9]([N:13]=[C:14]([O-:15])[CH2:16][CH2:17][NH-:18])[C:10]([O-:12])=[O:11].[Zn+2:23] |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
Step Two
Name
Quantity
9.67 g
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Three
Name
Quantity
3.51 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
145 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred, to gradually produce white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
CUSTOM
Type
CUSTOM
Details
To this solution, a solution obtained
STIRRING
Type
STIRRING
Details
the solution was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the precipitation
WASH
Type
WASH
Details
was washed by 140 ml of water
CUSTOM
Type
CUSTOM
Details
air-dried at 80° C. for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=C(NC=N1)CC(C(=O)[O-])N=C(CC[NH-])[O-].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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